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CAS No.: 1447968-71-9

Cat. No.: B606286

Get Quote

For: Researchers, scientists, and drug development professionals.

Subject: Cell-based assays for the characterization of BMS-986124 and the related TYK2

inhibitor, BMS-986165 (Deucravacitinib).

Note to the Reader: Initial searches for "BMS-986124" have identified it as a silent allosteric

modulator of the μ-opioid receptor.[1] It is possible that the intended compound of interest was

BMS-986165 (Deucravacitinib), a well-characterized, selective, allosteric inhibitor of Tyrosine

Kinase 2 (TYK2) also developed by Bristol Myers Squibb. To provide a comprehensive

resource, this document is divided into two sections, detailing the cell-based assays for both

compounds.

Section 1: BMS-986124 - A μ-Opioid Receptor Silent
Allosteric Modulator
BMS-986124 is characterized as a silent allosteric modulator (SAM) of the μ-opioid receptor

(MOR).[1] As a SAM, it binds to a site on the receptor that is distinct from the orthosteric site

where endogenous ligands and conventional agonists/antagonists bind. BMS-986124 does not
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alter the receptor's basal activity but can inhibit the effects of positive allosteric modulators

(PAMs).[2]

Quantitative Data for BMS-986124
Currently, specific public data on the IC50 or EC50 values for BMS-986124 in various cell-

based assays are limited. The discovery of BMS-986124 was facilitated by high-throughput

screening using the PathHunter enzyme complementation assay.[3]

Compound Target Assay Type Cell Line Potency Reference

BMS-986124
μ-Opioid

Receptor

Enzyme

Complement

ation

HEK 293T

Data not

publicly

available

[3]
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Caption: μ-Opioid Receptor Signaling Pathway
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β-Arrestin Recruitment Assay Workflow
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Caption: β-Arrestin Recruitment Assay Workflow
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Application Notes and Protocols
Application: To determine the affinity (Ki) of BMS-986124 for the μ-opioid receptor and to

assess its effect on the binding of orthosteric ligands.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled

ligand for binding to the receptor. For an allosteric modulator, its effect on the binding of a

radiolabeled orthosteric ligand is evaluated.

Protocol:

Cell Culture and Membrane Preparation:

Culture HEK293 cells stably expressing the human μ-opioid receptor.

Harvest cells and homogenize in a cold lysis buffer.

Centrifuge to pellet the cell membranes.

Wash the membrane pellet and resuspend in binding buffer. Determine protein

concentration.[4]

Binding Assay:

In a 96-well plate, add the cell membrane preparation.

Add varying concentrations of BMS-986124.

Add a fixed concentration of a radiolabeled MOR agonist or antagonist (e.g., [³H]DAMGO).

To determine non-specific binding, add a high concentration of a non-labeled orthosteric

ligand (e.g., naloxone).

Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]

Detection and Analysis:

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by

washing with ice-cold buffer to separate bound from free radioligand.[4]
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Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the effect of BMS-986124 on

radioligand binding.

Application: To measure the ability of BMS-986124 to modulate agonist-induced β-arrestin

recruitment to the μ-opioid receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The μ-opioid receptor

is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing

fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the

two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a

substrate to produce a luminescent or fluorescent signal.[6]

Protocol:

Cell Culture:

Use a commercially available cell line co-expressing the tagged μ-opioid receptor and β-

arrestin (e.g., PathHunter β-arrestin cells).

Seed the cells in a 96-well or 384-well plate and incubate overnight.

Assay Procedure:

Prepare serial dilutions of BMS-986124.

Add the BMS-986124 dilutions or vehicle control to the cells and incubate for a pre-

determined time.

Add a fixed concentration (e.g., EC80) of a MOR agonist (e.g., DAMGO) to stimulate the

receptor.

Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

Add the detection reagent containing the enzyme substrate.
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Incubate at room temperature for 60 minutes.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.

Plot the signal against the concentration of BMS-986124 to determine its modulatory effect

on agonist-induced β-arrestin recruitment.

Section 2: BMS-986165 (Deucravacitinib) - A TYK2
Allosteric Inhibitor
BMS-986165 (Deucravacitinib) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine

Kinase 2 (TYK2).[7][8] It binds to the regulatory pseudokinase (JH2) domain of TYK2,

stabilizing an inhibitory conformation and thereby blocking downstream signaling mediated by

cytokines such as IL-12, IL-23, and Type I interferons.[7][8] Its high selectivity for TYK2 over

other JAK family members (JAK1, JAK2, JAK3) is a key characteristic.[9]

Quantitative Data for BMS-986165 (Deucravacitinib)
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Target/Pathwa
y

Assay Type
Cell
Line/System

Potency
(IC50/Ki)

Reference

TYK2

(pseudokinase

domain)

Biochemical

(Binding)

Recombinant

Protein
Ki = 0.02 nM [7][9]

TYK2

(pseudokinase

domain)

Biochemical

(Binding)

Recombinant

Protein
IC50 = 1.0 nM [7][8]

IL-23 Signaling
Cellular

(Reporter)
T-cells IC50 = 2-14 nM [7][10]

IL-12 Signaling
Cellular

(Reporter)
T-cells IC50 = 2-14 nM [7][10]

Type I IFN

Signaling

Cellular

(Reporter)
T-cells IC50 = 2-14 nM [7][10]

IFN-α-induced

pSTAT1

Cellular

(Phosphorylation

)

Human PBMCs IC50 = 1-6 nM [11]

IL-12-induced

pSTAT4

Cellular

(Phosphorylation

)

NK-92 cells IC50 = 5 nM [11]

IL-12-induced

IFN-γ production

Cellular

(Cytokine

Release)

Human PBMCs IC50 = 11 nM [11]

IL-2-induced

pSTAT5 (JAK1/3)

Human Whole

Blood
-

>100-fold less

potent than

TYK2

[12]

TPO-induced

pSTAT3 (JAK2)

Human Whole

Blood
-

>2000-fold less

potent than

TYK2

[12]
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Signaling Pathway and Experimental Workflow
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Caption: TYK2-STAT Signaling Pathway

STAT Phosphorylation Assay Workflow (Flow Cytometry)
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Caption: STAT Phosphorylation Assay Workflow

Application Notes and Protocols
Application: To measure the potency and selectivity of BMS-986165 by quantifying its inhibitory

effect on cytokine-induced STAT phosphorylation in primary human cells.

Principle: This assay measures the phosphorylation of specific STAT proteins downstream of

TYK2-dependent cytokine receptors. Following cell stimulation with a cytokine, cells are fixed,

permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated

form of a STAT protein. The amount of pSTAT is then quantified by flow cytometry.[13]

Protocol:

Cell Preparation:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using

density gradient centrifugation.

Alternatively, use heparinized whole blood.

Resuspend cells in an appropriate culture medium.

Inhibitor Treatment and Stimulation:

Aliquot cells into a 96-well plate.

Add serial dilutions of BMS-986165 or a vehicle control and pre-incubate for 1-2 hours at

37°C.[13]

Stimulate the cells with a specific cytokine for 15-30 minutes at 37°C.[13]

TYK2/JAK2 pathway: Use IL-12 to induce pSTAT4.[12]

JAK1/TYK2 pathway: Use IFN-α to induce pSTAT1.

JAK1/JAK3 pathway (for selectivity): Use IL-2 to induce pSTAT5.[14]
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JAK2/JAK2 pathway (for selectivity): Use thrombopoietin (TPO) to induce pSTAT3 in

platelets.[14]

Staining and Data Acquisition:

Immediately fix the cells with a fixation buffer.

Permeabilize the cells to allow antibody entry.

Stain with a fluorescently labeled antibody against the specific phosphorylated STAT

protein (e.g., anti-pSTAT4-PE).

Wash the cells and acquire data on a flow cytometer.

Data Analysis:

Gate on the cell population of interest (e.g., lymphocytes or NK cells).

Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each

condition.

Normalize the data to the vehicle-treated, cytokine-stimulated control.

Plot the normalized MFI against the inhibitor concentration and use non-linear regression

to calculate the IC50 value.

Application: To assess the functional inhibition of the entire TYK2 signaling cascade by

measuring the downstream transcriptional response.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing

STAT-responsive elements. Cells are engineered to stably express this reporter construct along

with the necessary cytokine receptors. When the pathway is activated by a cytokine, STAT

proteins translocate to the nucleus and drive the expression of the reporter gene. The resulting

signal (luminescence) is proportional to the pathway's activity.

Protocol:

Cell Culture:
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Use a T-cell line (e.g., Kit225) stably transfected with a STAT-responsive luciferase

reporter construct.[15]

Seed cells in a 96-well plate and incubate.

Assay Procedure:

Treat cells with serial dilutions of BMS-986165 or a vehicle control for 1-2 hours.

Stimulate the cells with the appropriate cytokine (e.g., IL-12 or IL-23) for 6-24 hours.[10]

Lyse the cells and add the luciferase substrate.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.

Normalize the data and plot the signal against the inhibitor concentration to determine the

IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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